molecular formula C7H7ClN2O2 B2570610 3,5-Diamino-4-chlorobenzoic acid CAS No. 69236-82-4

3,5-Diamino-4-chlorobenzoic acid

Cat. No. B2570610
CAS RN: 69236-82-4
M. Wt: 186.6
InChI Key: UPZSGWVELOYWER-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3,5-Diamino-4-chlorobenzoic acid is a chemical compound with the molecular formula C7H7ClN2O2 . It is related to Isobutyl 3,5-diamino-4-chloro benzoate, which has a molecular weight of 242.7 .


Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, 1,3,5-triazine 4-aminobenzoic acid derivatives were prepared using microwave irradiation, which resulted in the desired products in less time, with good yield and higher purity . Another study reported the one-step synthesis of homopolyimides based on 3,5-diaminobenzoic acid and various tetracarboxylic dianhydrides .


Molecular Structure Analysis

The molecular structure of related compounds such as 3,5-Dichlorobenzoic acid and 3,5-Diaminobenzoic acid have been reported . A study on 3,5-diaminobenzoic acid reported that it crystallizes in the monoclinic P 2 1 / c space group .


Physical And Chemical Properties Analysis

Isobutyl 3,5-diamino-4-chloro benzoate, a related compound, has a melting point of 86-90 °C, a predicted boiling point of 390.1±37.0 °C, and a predicted density of 1.252±0.06 g/cm3 .

Scientific Research Applications

Environmental Applications

A study highlighted the isolation of a Pseudomonas species capable of degrading chlorobenzoic acids like 3-chlorobenzoic acid, which is structurally related to 3,5-diamino-4-chlorobenzoic acid. This strain utilizes 3-chlorobenzoic acid as a carbon source and shows enzymatic activities for the turnover of chlorinated substrates, suggesting potential applications in environmental bioremediation (Dorn, Hellwig, Reineke, & Knackmuss, 2004).

Chemical Synthesis

The chemical synthesis and characterization of 3,5-diamino-1,2,4-triazolium derivatives have been explored. For instance, 3,5-Diamino-1,2,4-triazolium nitrate, a compound related to 3,5-diamino-4-chlorobenzoic acid, has been synthesized and analyzed, indicating potential applications in the synthesis of novel organic compounds (Klapötke, Martin, Mayr, & Stierstorfer, 2010).

Catalytic Processes

The catalytic hydrogenation process of 3,5-dinitrobenzoic acid to 3,5-diaminobenzoic acid has been studied. This research provides insights into optimizing reaction conditions for high yields and purity, showcasing applications in chemical manufacturing processes (Zhao, 2012).

Materials Science

Research into the structural elucidation of triorganotin derivatives of 3,5-diaminobenzoate, including crystal structures, provides valuable information for materials science, particularly in the synthesis of new materials and compounds (Tzimopoulos, Gdaniec, Bakas, & Akrivos, 2009).

Photocatalysis

A study on 3,5-diamino-trifluoromethyl-benzene, a compound closely related to 3,5-diamino-4-chlorobenzoic acid, discusses its photocatalytic reactivity. This research can provide insights into the photocatalytic applications of similar compounds (Chaignon et al., 2005).

Safety and Hazards

Safety data sheets recommend avoiding dust formation, breathing mist, gas or vapors, and contact with skin and eyes when handling related compounds .

Future Directions

While specific future directions for 3,5-Diamino-4-chlorobenzoic acid are not mentioned in the available literature, research on related compounds suggests potential applications in the synthesis of homopolyimides .

properties

IUPAC Name

3,5-diamino-4-chlorobenzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7ClN2O2/c8-6-4(9)1-3(7(11)12)2-5(6)10/h1-2H,9-10H2,(H,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UPZSGWVELOYWER-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1N)Cl)N)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

186.59 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,5-Diamino-4-chlorobenzoic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.